molecular formula C18H18N8O B6459034 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2548981-80-0

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B6459034
CAS No.: 2548981-80-0
M. Wt: 362.4 g/mol
InChI Key: MSCRFUJOWDJNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polyheterocyclic molecule featuring:

  • A pyrazine-2-carbonitrile core.
  • A piperidin-1-yl linker bridging the pyrazine ring to a pyrimidin-2-yloxy moiety.
  • A 1-methyl-1H-pyrazol-4-yl substituent on the pyrimidine ring.

The pyrazine and pyrimidine rings are common pharmacophores in drug design, contributing to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-25-12-14(11-24-25)13-9-22-18(23-10-13)27-15-2-6-26(7-3-15)17-16(8-19)20-4-5-21-17/h4-5,9-12,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRFUJOWDJNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several pyrazine/pyrimidine-based heterocycles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile (Target) Pyrazine-2-carbonitrile + pyrimidine 1-methylpyrazole, piperidin-1-yl linker Hypothesized kinase inhibitor (structural analogy)
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile Picolinonitrile + pyrimidine 1-methylpyrazole, methylamino, piperidin-3-yloxy linker CHK1 inhibitor (IC₅₀ = 1.2 nM), high selectivity for hematologic malignancies
CCT244747 [(R)-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile] Pyrazine-2-carbonitrile + pyridine 1-methylpyrazole, dimethylamino-propan-2-yloxy linker, methoxy group Potent CHK1 inhibitor (preclinical), enhances chemotherapy efficacy in solid tumors
3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile Azido group, 4-methylbenzyl Synthetic intermediate for triazole-pyrazole hybrids

Functional and Pharmacological Insights

Target vs. (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile
  • Structural Differences: The target lacks the picolinonitrile scaffold and methylamino group on the pyrimidine ring present in the CHK1 inhibitor. Instead, it uses a pyrazine-carbonitrile core.
  • Activity Implications: The methylamino group in the CHK1 inhibitor enhances hydrogen bonding with ATP-binding pockets of kinases, while the pyrazine-carbonitrile in the target may favor alternative binding modes .
Target vs. CCT244747
  • Linker Flexibility: CCT244747 employs a dimethylamino-propan-2-yloxy linker, which increases solubility and metabolic stability compared to the piperidin-1-yl group in the target compound.
  • Substituent Effects : The methoxy group on CCT244747’s pyridine ring likely improves membrane permeability, a feature absent in the target .
Target vs. Pyrazole-Carbonitrile Intermediates

Compounds like 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (Table 1) are simpler intermediates but lack the multi-ring architecture required for kinase inhibition. Their utility lies in modular synthesis rather than direct bioactivity .

Selectivity and Toxicity Considerations

  • The CHK1 inhibitors (e.g., CCT244747) exhibit low off-target toxicity due to precise substituent positioning, whereas the target compound’s piperidin-1-yl linker may introduce steric hindrance, reducing selectivity .
  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., from ) often show broad-spectrum kinase inhibition but higher cytotoxicity, highlighting the advantage of the target’s pyrazine-pyrimidine hybrid design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.